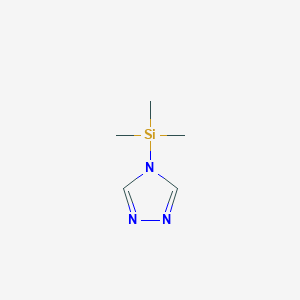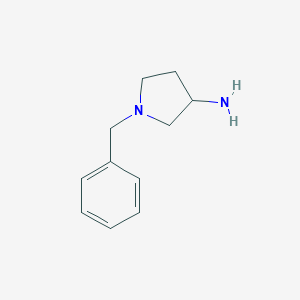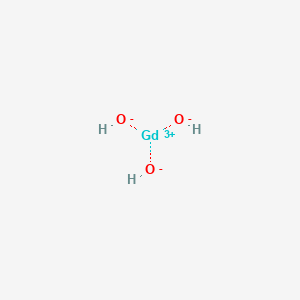
氧化钆(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium(3+);trihydroxide is a useful research compound. Its molecular formula is GdH3O3 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gadolinium(3+);trihydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadolinium(3+);trihydroxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医学影像
钆 (Gd) 是一种稀土元素。 其三价阳离子 (Gd 3+) 的性质使其适合用作螯合物中的中心离子,这些螯合物通过静脉注射给患者使用,作为磁共振成像的造影剂 . 此类 Gd 螯合物已使用三十多年 .
毒性和副作用
在过去几十年中,人们对 Gd 螯合物在严重肾功能障碍患者中潜在的危害性认识不断加深。 对于此类患者,存在肾源性系统性纤维化的风险,这是一种可能导致残疾和致命的疾病 . 人们也越来越意识到 Gd 在人体中的蓄积,即使在没有肾功能障碍的患者中也是如此 .
提取和纯化
由于钆的应用很重要,因此人们对其提取和纯化过程进行了非常多的研究。 通过使用负载液膜,将混合萃取剂作为载体,对钆离子的传输进行了研究 .
钆离子回收
该过程的系统条件已根据实验设计方法进行了优化。 首次研究了两种萃取剂(如二(2-乙基己基)磷酸、磷酸三丁酯萃取剂)和一种绿色环保溶剂 1-己基-3-甲基咪唑鎓双(三氟甲基磺酰)酰亚胺的混合对钆离子迁移的影响,并利用最佳浓度制备载体浓度 .
氧化钆的应用
氧化钆 (III) (Gd 2 O 3) 可以应用于磁共振成像、X 射线计算机断层扫描和癌症的中子俘获治疗 . Gd 3+ 离子是顺磁性的,具有很大的磁矩 .
环境影响
稀有元素,如重金属,会产生环境污染物,对人类生命造成不利影响 . 废弃的移动电池是稀土元素的重要来源之一,对于确定回收目的的废水特征至关重要
作用机制
生化分析
Biochemical Properties
Gadolinium(3+);trihydroxide can interact with various biomolecules. For instance, it has been found to bioaccumulate in the digestive gland and gills of certain bivalves when exposed to a mixture of geogenic and anthropogenic Gadolinium .
Cellular Effects
It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .
Molecular Mechanism
It is known that it can bioaccumulate in tissues of bivalves even when it is only present as Gadolinium-contrast agents .
Temporal Effects in Laboratory Settings
It has been observed that the organisms can acclimate to the presence of Gadolinium-contrast agents in the medium within less than 21 days .
Dosage Effects in Animal Models
It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .
Metabolic Pathways
It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .
Transport and Distribution
It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .
Subcellular Localization
It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .
属性
IUPAC Name |
gadolinium(3+);trihydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCLBMDYDXDUJO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16469-18-4 |
Source


|
| Record name | Gadolinium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
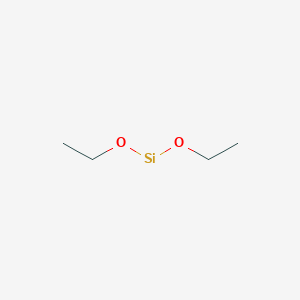
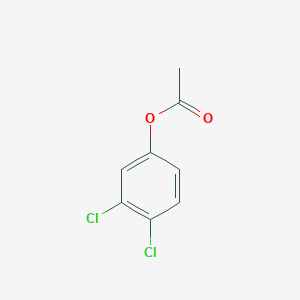
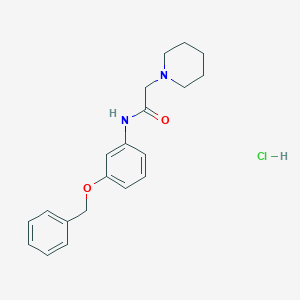
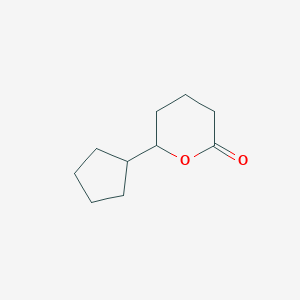
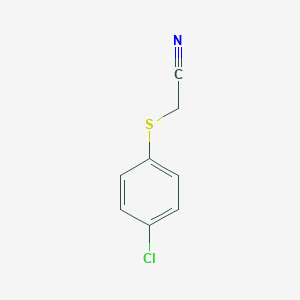
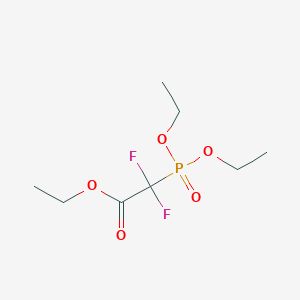
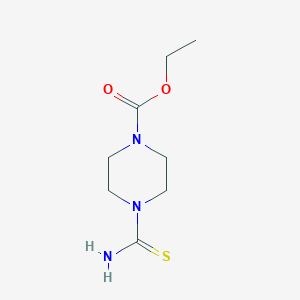
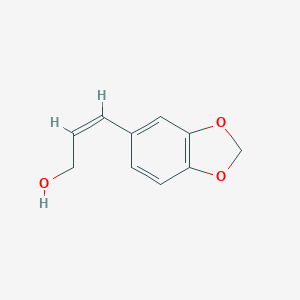
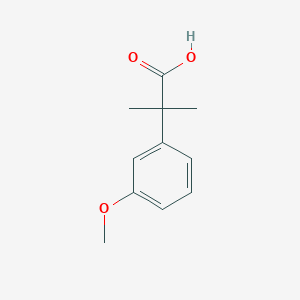
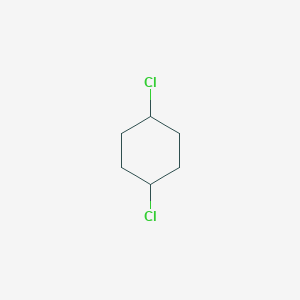
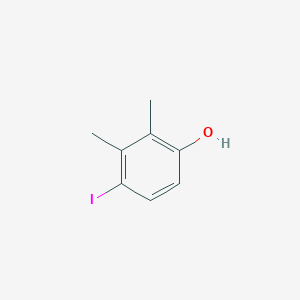
![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-chlorophenoxy)acetate](/img/structure/B101315.png)
